4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrCl2NO2S It is a sulfonamide derivative, characterized by the presence of bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation at controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3,5-dichlorophenyl)benzamide
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 4-bromo-N-(3,5-dichlorophenyl)benzenesulfonyl chloride
Uniqueness
4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and binding affinity in various chemical and biological contexts. The sulfonamide group also imparts distinct physicochemical properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-(3,5-dichlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPNOVLGSFRBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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